Product packaging for 4-Phenyl-2,3-dihydropyridine(Cat. No.:CAS No. 106341-02-0)

4-Phenyl-2,3-dihydropyridine

Cat. No.: B14322905
CAS No.: 106341-02-0
M. Wt: 157.21 g/mol
InChI Key: IYSZUXJTMIETGK-UHFFFAOYSA-N
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Description

4-Phenyl-2,3-dihydropyridine (CAS Number: 106341-02-0) is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . It belongs to the dihydropyridine (DHP) family, a class of heterocyclic compounds renowned for their significant biological activities. While the 1,4-dihydropyridine isomers are extensively studied and form the core structure of several blockbuster drugs known as calcium channel blockers (CCBs) , the specific research applications of the 2,3-dihydropyridine isomer are an area for further exploration. Dihydropyridines that act as Calcium Channel Blockers are critical in cardiovascular medicine. They function by selectively inhibiting the influx of calcium ions through L-type "long-acting" voltage-gated calcium channels in vascular smooth muscle . This action leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and a subsequent lowering of blood pressure, making them effective in treating conditions like hypertension . It is important for researchers to note that the specific biological activity is highly dependent on the substitution pattern on the dihydropyridine ring. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It can be used as a precursor for the development of novel molecules or to study structure-activity relationships (SAR) within the broader dihydropyridine scaffold . Researchers are exploring the synthesis of new fluorinated and carboxylated dihydropyridine derivatives to develop potential agents with antiarrhythmic, antihypertensive, and antimicrobial properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B14322905 4-Phenyl-2,3-dihydropyridine CAS No. 106341-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106341-02-0

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4-phenyl-2,3-dihydropyridine

InChI

InChI=1S/C11H11N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,8H,7,9H2

InChI Key

IYSZUXJTMIETGK-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC=C1C2=CC=CC=C2

Origin of Product

United States

Synthesis and Characterization of 4 Phenyl 2,3 Dihydropyridine

Established Synthetic Methodologies for the 2,3-Dihydropyridine (B14468823) Core

The synthesis of the 2,3-dihydropyridine scaffold has been a subject of increasing interest. One notable method involves the Rh(III)-catalyzed C-H activation of α,β-unsaturated oxime pivalates and their subsequent reaction with 1,1-disubstituted olefins. nih.govorganic-chemistry.orgorganic-chemistry.org This process proceeds through the formation of a five-membered metallacycle, followed by migratory insertion and reductive elimination to yield the 2,3-dihydropyridine product. nih.govorganic-chemistry.org This methodology has proven to be quite versatile, accommodating a range of functional groups. nih.govorganic-chemistry.org

Rhodium(III)-Catalyzed C-H Activation Strategies for 2,3-Dihydropyridine Formation

Specific Synthesis Routes to 4-Phenyl-2,3-dihydropyridine

While specific, high-yield syntheses exclusively for this compound are not extensively detailed in the provided context, the general methodologies for 2,3-dihydropyridines can be adapted. For instance, employing a phenyl-substituted α,β-unsaturated oxime pivalate (B1233124) in the rhodium-catalyzed reaction would be a logical approach to generate the 4-phenyl substituted core.

Chiral N,N′-Dioxide/Metal Complex Catalysis in Asymmetric Cascade Reactions

Spectroscopic and Analytical Characterization

Spectroscopic Data for a Representative 1,4-Dihydropyridine (B1200194) Derivative (Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate)
Technique Observed Signals
Infrared (IR)3342 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O, ester), 1487 cm⁻¹ (C=C, aromatic), 1212 cm⁻¹ (C-O) rsc.org
¹H Nuclear Magnetic Resonance (¹H NMR)δ 7.28 (d, 2H, Ar-H), 7.21 (t, 2H, Ar-H), 7.13 (d, 1H, Ar-H), 5.54 (s, 1H, NH), 4.99 (s, 1H, CH), 4.09 (q, 4H, 2 OCH₂), 2.34 (s, 6H, 2CH₃), 1.22 (t, 6H, 2CH₃CH₂) rsc.org

Note: This data is for a 1,4-dihydropyridine analog and serves as an illustrative example. The spectroscopic data for this compound would differ due to the different isomerism and substitution pattern.

Mechanistic Investigations and Reaction Pathway Elucidation for 4 Phenyl 2,3 Dihydropyridine Formation and Transformations

Detailed Catalytic Cycle Analysis

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for synthesizing dihydropyridine (B1217469) derivatives. nih.govscispace.comnih.gov These reactions typically proceed through a well-defined catalytic cycle involving several key steps.

The formation of 2,3-dihydropyridines from α,β-unsaturated oximes and alkenes via Rh(III)-catalysis is proposed to begin with the formation of an active Rh(III) diacetate complex. nih.gov The catalytic cycle commences with a reversible C(sp²)-H insertion into the cationic Rh(III) complex, a process described as a concerted metallation-deprotonation, which forms a five-membered metallacycle intermediate. nih.gov This intermediate is a crucial juncture in the reaction pathway. In the presence of an alkene, this five-membered metallacycle undergoes migratory insertion to generate a seven-membered metallacycle. nih.gov Subsequent reductive elimination from this larger ring furnishes the 2,3-dihydropyridine (B14468823) product and regenerates the active catalyst. nih.gov

A similar pathway is proposed for the rhodium-catalyzed synthesis of dihydropyridines from α,β-unsaturated imines and alkynes. scispace.com The proposed mechanism starts with the coordination of the imine to the rhodium catalyst via the imine nitrogen. scispace.com This is followed by the oxidative addition of the C-H bond to create a five-membered metallacycle intermediate (rhodacycle). nih.govscispace.com The isolation and X-ray crystal structure determination of such a C-H activated complex have provided substantial evidence for this pathway. nih.gov Following the formation of the rhodacycle, the alkyne associates with the complex, and subsequent migratory insertion of the Rh-H bond occurs, leading to an expanded intermediate. scispace.com Reductive elimination from this species yields an azatriene intermediate, which then undergoes a 6π-electrocyclization to form the final dihydropyridine product. scispace.comresearchgate.net

Table 1: Proposed Catalytic Cycle Steps for Rhodium-Catalyzed Dihydropyridine Synthesis

Step Description Intermediate(s) Source(s)
1 Catalyst Activation / Imine Coordination Active Rh(III) complex scispace.comnih.gov
2 C-H Activation / Oxidative Addition Five-membered metallacycle nih.govscispace.comnih.gov
3 Alkyne/Alkenes Association & Migratory Insertion Seven-membered metallacycle scispace.comnih.gov
4 Reductive Elimination Azatriene intermediate scispace.comnih.gov
5 Electrocyclization Dihydropyridine product scispace.comresearchgate.net
6 Catalyst Regeneration - nih.gov

In the related synthesis from imines and alkynes, kinetic simulations were employed to determine rate constants. nih.govorganic-chemistry.org These studies revealed that the initial C-H oxidative addition is a facile and rapid process. nih.govorganic-chemistry.org In contrast, the subsequent reductive elimination step was identified as slow and rate-limiting. nih.govorganic-chemistry.org The formation of intermediates in the Hantzsch synthesis of 1,4-dihydropyridines has also been shown to be rate-limiting in certain radiosynthesis applications. nih.gov

C-H Activation Pathways and Metallacycle Intermediates

Computational Mechanistic Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become an indispensable tool for probing the mechanisms of dihydropyridine synthesis. nih.govresearchgate.net It allows for the detailed characterization of reaction pathways, transition states, and intermediates that may be too transient to observe experimentally.

DFT calculations are used to map the potential energy surface of a reaction, providing calculated activation free energies and characterizing the geometry of transition states. acs.org For the Ir(III)-catalyzed reaction of unsaturated oximes with alkenes to form 2,3-dihydropyridines, DFT studies have calculated the energy barriers for key steps. rsc.org For instance, the migratory insertion of ethylene (B1197577) into the iridacycle was calculated to have an energy barrier of 24.3 kcal/mol. rsc.org

In a study on the formation of dithiolo[3,4-b]pyridines, which contain a 1,4-dihydropyridine (B1200194) core, DFT calculations identified the rate-limiting step as the cyclization process to close the dihydropyridine ring, with a calculated activation barrier of 28.8 kcal/mol. nih.gov For the Hantzsch synthesis, DFT has been used to study the energy profiles of reactions involving different substituted benzaldehydes, revealing how electronic effects influence the Gibbs free energy of activation (ΔG‡). researchgate.net Theoretical studies on 2,3-dihydropyridin-4-ones have shown that the central dihydropyridone ring typically adopts a half-chair conformation. researchgate.neteurjchem.com

Table 2: Selected Calculated Activation Energies (kcal/mol) from DFT Studies

Reaction System Step Activation Energy (kcal/mol) Source(s)
Ir(III)-catalyzed oxime + ethylene Migratory Insertion 24.3 rsc.org
Dithiolo[3,4-b]pyridine synthesis Ring Cyclization 28.8 nih.gov
Au(I)-catalyzed imine + phenylpropiolate 6π Electrocyclization to 1,4-DHP 20.2 acs.org
Au(I)-catalyzed imine + phenylpropiolate Cyclization to 1,2-DHP 15.4 acs.org

Computational methods are particularly powerful for explaining and predicting the selectivity of complex reactions. In the synthesis of 1,4- and 1,2-dihydropyridine derivatives through a Hantzsch-like reaction, DFT calculations were performed to understand the observed chemoselectivity. rsc.org The study found that the reaction energy barriers and the configurations of key intermediates were the determining factors for whether the 1,4-DHP or 1,2-DHP product was formed. rsc.org

DFT has also been used to rationalize the chemoselectivity in gold-catalyzed reactions of imines that can lead to either pyrazolines or dihydropyridines. acs.org The calculations showed that the nature of the substituent on the imine's nitrogen atom dictates the reaction pathway. An aromatic substituent favors an inward ring-opening, leading to E-butadiene intermediates and ultimately dihydropyridine products. acs.org Furthermore, the electronic nature of substituents on this aromatic ring could steer the reaction toward either 1,4-dihydropyridine (via 6π electrocyclization) or 1,2-dihydropyridine products. acs.org DFT calculations have also been applied to understand the enantioselectivity of processes leading to chiral 1,4-dihydropyridines. researchgate.netacs.org

The reaction environment, including solvents, additives, and counterions, can significantly impact reaction mechanisms and outcomes. scispace.comacs.orgrsc.org Computational studies incorporating these factors provide a more accurate model of the reaction system. DFT analysis of the dehydrogenation and cyclization of diamine-borane, catalyzed by a lithiated dihydropyridine, investigated the reaction in different solvents like benzene, tetrahydrofuran, and pyridine (B92270) to examine the role of solvent molecules in the catalytic cycle. researchgate.net

In the multicomponent synthesis of pyridine-3,5-dicarbonitriles, which proceeds through a 1,4-dihydropyridine intermediate, the choice of base (amine vs. ionic) and solvent (ethanol vs. acetonitrile) was found to promote different pathways for the final oxidation step. acs.org Experimental studies on Hantzsch-like reactions have systematically investigated the effect of different alcohol solvents (methanol, ethanol, isopropanol) and their mixtures on reaction time and yield, demonstrating that the solvent choice is critical for optimizing the synthesis. The catalytic activity of AlCl₃@ZnO nanoparticles in the synthesis of 1,4-dihydropyridines was also studied under various solvent conditions, with solvent-free conditions proving to be the most effective. rsc.org

Analysis of Chemoselectivity and Stereoselectivity

Characterization of Key Intermediates in Dihydropyridine Synthesis and Reactions

The isolation and characterization of transient intermediates are paramount to elucidating the stepwise processes in the synthesis and reactions of dihydropyridines. Modern spectroscopic and computational techniques have enabled detailed insights into these fleeting species.

The identification of reaction intermediates often relies on a combination of spectroscopic methods and theoretical calculations, as these species are typically too unstable for isolation by conventional means. rsc.org

Spectroscopic Techniques:

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing dihydropyridine intermediates. For instance, in the reaction of 1-phenylpyridinium chloride with alkali metal alkoxides, the formation of 1-phenyl-1,4-dihydropyridine (B14686310) was confirmed, along with an unsaturated aldehyde. cas.cz The use of deuterated precursors, such as 1-phenyl-3,4,5-trideuteriopyridinium chloride, allowed for the detailed structural elucidation of the resulting deuterated dihydropyridine and aldehyde products via 1H and 13C NMR. cas.cz In another study, the formation of a B3H7-coordinated 4-methylene dihydropyridine anion intermediate was confirmed at low temperatures using 1H and 11B NMR spectroscopy. rsc.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in solution. rsc.org It has been employed to identify potential intermediates in reactions involving gold-activated alkynes and pyridine N-oxide. rsc.org High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized intermediates. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in intermediates. researchgate.netbohrium.com For example, it has been used to characterize 2,6-di(bromomethyl)-4-aryl-1,4-dihydropyridines, which are important intermediates in the synthesis of amphiphilic 1,4-dihydropyridines. researchgate.net

Theoretical and Computational Studies:

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, rationalize selectivity, and predict the stability of intermediates. bohrium.comacs.org For example, DFT studies have been used to understand the mechanism of gold-catalyzed synthesis of dihydropyridines from imines and methyl phenylpropiolate, revealing the role of four-membered intermediates in determining reaction selectivity. acs.org Computational studies have also supported the hypothesis of a radical pathway in reactions involving acyl-1,4-dihydropyridines by examining the properties of acyl-1,4-DHP radical cations. mdpi.com Furthermore, DFT has been employed to study the stability of novel dihydropyridine compounds by calculating parameters such as electric dipole moment and global chemical hardness-softness. bohrium.com

Combined Spectroscopic and Theoretical Approach: A powerful strategy involves comparing experimentally obtained spectroscopic data of an intermediate with the theoretically calculated spectra of proposed structures. This approach was used to characterize intermediates in gold-catalyzed oxidations, where the IR photodissociation spectra of mass-selected ions were matched with DFT-calculated spectra. rsc.org

A notable example of isolating a key intermediate is the characterization of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine (pdhtpy) by single-crystal X-ray diffraction. This intermediate was captured during the synthesis of 4′-phenyl-2,2′:6′,2″-terpyridine (ptpy). The absence of stabilizing electron-withdrawing groups at the 3 and 5 positions makes this dihydropyridine particularly susceptible to oxidation. researchgate.net

Table 1: Spectroscopic and Theoretical Methods for Intermediate Characterization

Technique Application in Dihydropyridine Chemistry References
NMR Spectroscopy (¹H, ¹³C, ¹¹B) Structural elucidation of dihydropyridine intermediates and products. cas.czrsc.orgrsc.org
Mass Spectrometry (ESI-MS, HRMS) Detection of charged intermediates and confirmation of elemental composition. rsc.orgrsc.orgresearchgate.net
Infrared (IR) Spectroscopy Identification of functional groups in intermediates. researchgate.netbohrium.com
Density Functional Theory (DFT) Investigation of reaction mechanisms, stability of intermediates, and prediction of spectroscopic properties. bohrium.comacs.orgmdpi.com

| Single-Crystal X-ray Diffraction | Definitive structural characterization of crystalline intermediates. | researchgate.net |

Alkylidene dihydropyridines (ADHPs) are crucial, electron-rich nucleophilic intermediates formed by the dearomatization of 4-alkylpyridines with reagents like chloroformates in the presence of a mild base. rsc.orgrsc.org Their stability and reactivity are tunable, primarily influenced by the nature of the pyridine substituent and the chloroformate reagent used. rsc.orgdntb.gov.ua

The inherent properties of the pyridine itself largely dictate the stability and reactivity of the resulting ADHP. rsc.org However, the choice of chloroformate can modulate the electron density and nucleophilicity. rsc.org This modulation can be observed through trends in NMR chemical shifts and oxidation potentials, which serve as useful indicators for gauging these properties. rsc.orgdntb.gov.ua

Influence of Chloroformate Structure:

ADHPs generated using ethyl, allyl, and trichloroethyl chloroformate exhibit varying rates of decomposition under an oxygen atmosphere, with the order of stability being trichloroethyl > allyl > ethyl. rsc.org The primary decomposition product is the corresponding 4-acylpyridine. rsc.org

In contrast, ADHPs derived from benzyl (B1604629) chloroformate are notably stable towards oxidation. rsc.orgrsc.org

Those prepared with phenyl chloroformate are prone to ready hydrolysis. rsc.orgrsc.org

These intermediates have been utilized in various synthetic applications, including Mizoroki–Heck cyclizations and methylenation reactions. rsc.org They are also key in the synthesis of 1,2,4-triazoles and bis-piperidines. rsc.orgresearchgate.net The ability to tune the reactivity of ADHPs by selecting the appropriate chloroformate reagent is a valuable tool for synthetic chemists. rsc.org

Table 2: Stability of Alkylidene Dihydropyridines with Different Chloroformates

Chloroformate Reagent Stability/Reactivity of Resulting ADHP Primary Transformation Reference
Ethyl Chloroformate Decomposes relatively quickly under O₂ Oxidation to 4-acylpyridine rsc.org
Allyl Chloroformate More stable than ethyl-derived ADHP under O₂ Oxidation to 4-acylpyridine rsc.org
Trichloroethyl Chloroformate More stable than ethyl and allyl-derived ADHPs under O₂ Oxidation to 4-acylpyridine rsc.org
Benzyl Chloroformate Stable towards oxidation - rsc.orgrsc.org

Spectroscopic and Theoretical Identification of Reaction Intermediates

Mechanisms of Aromatization from Dihydropyridines to Pyridines

The aromatization of dihydropyridines to their corresponding pyridine derivatives is a thermodynamically favorable process that constitutes a key transformation in many synthetic routes. wikipedia.org This oxidation can be achieved using a wide array of reagents and conditions, from classical chemical oxidants to photochemical methods. wikipedia.orgrsc.org The mechanism of aromatization is often dependent on the specific oxidant and substrate employed.

Commonly used oxidants include chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃), although these often require harsh conditions and can lead to side products. wikipedia.org Consequently, significant research has focused on developing milder and more efficient aromatization methods. wikipedia.org

Oxidative Dehydrogenation: This is the most common pathway for aromatization.

Metal-Based Reagents: A variety of metal-based oxidants have been employed. For instance, palladium on carbon (Pd/C) with air as the oxidant in acetic acid has been used to cleanly form the pyridinium (B92312) intermediate, which can then be deprotected. osti.gov However, this method is not always general, and oxidative dealkylation can be a competing decomposition pathway for certain substituted dihydropyridines. osti.gov Other systems like ceric ammonium (B1175870) nitrate (B79036) supported on silica (B1680970) have also been shown to be effective. researchgate.net

Non-Metal Reagents: Iodine in refluxing methanol (B129727) is a classic method. wikipedia.org A system of trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane promoted by ammonium bromide and acetic acid in a water/acetonitrile mixture has been reported as a mild method. The proposed mechanism involves the in situ generation of Br+, which activates the dihydropyridine ring nitrogen, facilitating the elimination of hydrogen by an acetate (B1210297) anion to achieve aromatization. tandfonline.com

Photochemical Aromatization: Hantzsch 1,4-dihydropyridines can be quantitatively oxidized to pyridines by irradiation in carbon tetrachloride via a photoinduced electron transfer mechanism. rsc.org

Dealkylation-Aromatization: In some cases, particularly with a secondary alkyl or benzylic group at the C4 position, aromatization can proceed via dealkylation rather than dehydrogenation. nih.gov This pathway is particularly relevant in the metabolic oxidation of 1,4-dihydropyridine drugs by cytochrome P-450 enzymes in the liver. wikipedia.orgnih.gov

The driving force for the aromatization step is the formation of the stable, aromatic pyridine ring. wikipedia.org The choice of oxidant and reaction conditions is critical to favor the desired aromatization pathway and avoid unwanted side reactions like decomposition or dealkylation when it is not the intended outcome. osti.gov

Table 3: Chemical Compounds Mentioned

Compound Name
4-Phenyl-2,3-dihydropyridine
Pyridine
4-Phenyl-1,4-dihydropyridine
1-Phenylpyridinium chloride
1-Phenyl-3,4,5-trideuteriopyridinium chloride
4-Methylene dihydropyridine
Alkylidene dihydropyridine (ADHP)
4-Acylpyridine
4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine (pdhtpy)
4′-Phenyl-2,2′:6′,2″-terpyridine (ptpy)
Ethyl chloroformate
Allyl chloroformate
Trichloroethyl chloroformate
Benzyl chloroformate
Phenyl chloroformate
Chromium trioxide
Potassium permanganate
Nitric acid
Acetic acid
Iodine
Carbon tetrachloride
Methyl phenylpropiolate
trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxalane
Ammonium bromide
Ceric ammonium nitrate
1,2,4-Triazole

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Phenyl 2,3 Dihydropyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the intricate structural details of 4-phenyl-2,3-dihydropyridine derivatives. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of protons and carbons can be achieved, confirming the core structure and substitution patterns.

The ¹H NMR spectrum provides crucial information on the number, environment, and connectivity of protons in the molecule. For the parent 4-phenyl-1,4-dihydropyridine scaffold, characteristic signals are observed for the NH proton, the methine proton at the C4 position, the aromatic protons of the phenyl ring, and the protons of the substituents on the dihydropyridine (B1217469) ring. rsc.org

For instance, in diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the NH proton typically appears as a broad singlet around δ 5.5-6.0 ppm. rsc.org The C4-H proton gives a sharp singlet at approximately δ 5.0 ppm. rsc.org The aromatic protons of the unsubstituted phenyl group usually appear as a multiplet in the δ 7.1-7.3 ppm region. rsc.org The methyl groups at C2 and C6 resonate as a singlet around δ 2.3 ppm, while the ethyl ester groups show a quartet for the OCH₂ protons and a triplet for the CH₃ protons. rsc.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate in CDCl₃ rsc.orgrsc.org

Proton AssignmentChemical Shift (ppm)Multiplicity
NH~5.67s (broad)
C4-H~4.99s
Ar-H~7.09–7.32m
C2, C6-CH₃~2.33s
OCH₂CH₃~4.03–4.12q
OCH₂CH₃~1.22t

s = singlet, t = triplet, q = quartet, m = multiplet

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the carbonyl carbons of the ester groups are the most deshielded, appearing around δ 167.7 ppm. rsc.org The carbons of the dihydropyridine ring (C2, C6, C3, C5) and the phenyl ring appear in distinct regions, while the C4 carbon shows a characteristic signal around δ 39.6 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate in CDCl₃ rsc.org

Carbon AssignmentChemical Shift (ppm)
C=O~167.67
C2, C6~144.02
C-Ar (quaternary)~147.73
C-Ar (CH)~126.02, 127.75, 127.90
C3, C5~103.92
C4~39.55
OCH₂CH₃~59.66
C2, C6-CH₃~19.38
OCH₂CH₃~14.18

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures and confirming connectivity. bohrium.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. princeton.eduepfl.ch This is useful for identifying adjacent protons, such as those in the ethyl groups of ester substituents.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduyoutube.com This allows for the direct assignment of a carbon's chemical shift based on its attached proton.

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are increasingly used to predict NMR chemical shifts. tandfonline.comnih.govmdpi.com By calculating the theoretical ¹H and ¹³C NMR spectra for a proposed structure, researchers can compare the predicted values with experimental data. mdpi.com A strong correlation between the calculated and observed spectra provides powerful support for the structural assignment. researchgate.net This approach is especially valuable for resolving ambiguities in complex structures or for distinguishing between possible isomers. nih.govresearchgate.net The calculations are typically performed using Density Functional Theory (DFT) at a suitable level of theory and basis set. nih.govmdpi.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Analysis

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound derivatives. grin.com The IR spectrum provides characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.

For a typical Hantzsch 1,4-dihydropyridine (B1200194) such as diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the spectrum is dominated by several key absorptions. rsc.org A prominent band in the region of 3340 cm⁻¹ corresponds to the N-H stretching vibration of the dihydropyridine ring. rsc.org The strong absorption around 1690 cm⁻¹ is characteristic of the C=O stretch of the ester functional groups. rsc.org Aromatic C=C stretching vibrations from the phenyl group are observed in the 1480-1500 cm⁻¹ range, while the C-O stretching of the ester group appears around 1212 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate rsc.org

Functional GroupWavenumber (cm⁻¹)Description
N-H~3342Stretch
C=O (Ester)~1689Stretch
C=C (Aromatic)~1487Stretch
C-O (Ester)~1212Stretch

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides essential information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. grin.com Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound. rsc.orgtandfonline.com

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS), 4-phenyl-dihydropyridine derivatives undergo characteristic fragmentation. A common fragmentation pathway involves the loss of the substituent at the C4 position. researchgate.net For 1,2-dihydropyridine derivatives, a [M-1]⁺ peak, corresponding to the loss of a hydrogen atom, is often observed as the base peak. acs.org Another frequent fragmentation is the loss of the N-substituent. acs.org Examination of these fragmentation patterns can help to confirm the identity and structure of the compound. researchgate.netnih.gov For example, the mass fragmentation of 4-aryl-1,4-dihydropyridines often shows a primary fragment corresponding to the loss of the aryl group at the 4-position, leading to a stable pyridinium (B92312) ion. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. khanacademy.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. ufg.brlibretexts.org For 4-aryl-1,4-dihydropyridine derivatives, the UV-Vis spectra are characterized by absorption bands that are influenced by the electronic nature of the substituents on both the dihydropyridine and the phenyl rings. beilstein-journals.org

The dihydropyridine chromophore itself gives rise to a characteristic absorption band. The position of this band can be affected by substituents, with electron-donating groups on the 4-phenyl moiety causing a hypsochromic (blue) shift compared to derivatives with electron-withdrawing groups. Studies have shown that some 4-aryldihydropyridines exhibit absorption maxima in the range of 277–308 nm and 389–406 nm, with the shorter wavelength absorption attributed to the aryl groups and the longer wavelength absorption to the dihydropyridine moiety. beilstein-journals.org The solvent environment can also influence the position of the absorption bands. The electronic transitions in these molecules are often π to π* transitions associated with the conjugated system. researchgate.netrsc.org

Table 4: UV-Vis Absorption Maxima for Representative 4-Aryl-Dihydropyridine Derivatives

Derivative TypeTypical λ (nm)Attributed to
Aryl Group 277-308π → π* transition in the phenyl ring beilstein-journals.org
Dihydropyridine Moiety 389-406π → π* transition in the dihydropyridine ring beilstein-journals.org

This interactive table shows typical UV-Vis absorption ranges for the different chromophores in 4-aryl-dihydropyridine compounds.

X-ray Diffraction Studies for Definitive Solid-State Molecular Geometry

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the dihydropyridine ring and the orientation of the phenyl substituent. researchgate.netmdpi.comekb.eg

For 1,4-dihydropyridine derivatives, X-ray studies have shown that the dihydropyridine ring can adopt various conformations, such as a flat-boat conformation. researchgate.net The planarity of the ring and the dihedral angle between the dihydropyridine and the phenyl rings are important structural parameters that can be accurately measured. researchgate.netekb.eg For example, in one derivative, the dihedral angle between the mean planes of the 1,4-dihydropyridine and substituted phenyl rings was found to be 88.10(9)°. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π–π stacking. researchgate.netiucr.org

A notable example is the crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, which was characterized by single-crystal X-ray diffraction. researchgate.netmdpi.com This compound crystallizes in the triclinic crystal system with the space group P-1. researchgate.netmdpi.com The absence of stabilizing electron-withdrawing groups at positions 3 and 5 of the dihydropyridine ring makes this compound distinct from the well-known Hantzsch esters. researchgate.netmdpi.com

Table 5: Crystallographic Data for 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 6.1325(4)
b (Å) 8.2667(5)
c (Å) 16.052(2)
α (°) ** 86.829(2)
β (°) 82.507(2)
γ (°) 84.603(2)
Volume (ų) **802.49(9)

This table presents the unit cell parameters for 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine as determined by X-ray diffraction. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to predict the molecular geometry and electronic properties of chemical systems. DFT calculations have been instrumental in understanding the conformational preferences and electronic landscape of dihydropyridine derivatives. researchgate.neteurjchem.comekb.eg

Optimization of Molecular Structures and Conformational Analysis (e.g., Half-Chair Conformation of Dihydropyridones)

Theoretical studies on dihydropyridone molecules, which share a similar heterocyclic core with this compound, reveal that the central six-membered dihydropyridone ring typically adopts a half-chair conformation. researchgate.neteurjchem.com This conformation is the most energetically favorable arrangement of the atoms in the ring. The specific conformations of substituents, such as phenyl groups, can vary, but the core ring structure remains relatively consistent. researchgate.neteurjchem.com Substituents that can engage in conjugation with the π-system within the ring have a more significant impact on the ring's structure. researchgate.neteurjchem.com For some 1,4-dihydropyridine derivatives, a flattened boat conformation has been observed. ekb.eg

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps and Spatial Distribution

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

In studies of various dihydropyridine derivatives, the HOMO and LUMO energies have been calculated using DFT methods. mdpi.comnih.gov For example, in two dihydropyridine carboxylic acid derivatives, the HOMO energies were found to be -6.806 eV and -6.718 eV, while the LUMO energies were -2.602 eV and -2.622 eV, respectively. mdpi.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized over the electron-rich regions of the molecule, making these sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, which are prone to nucleophilic attack. mdpi.comresearchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Dihydropyridine Derivative 3a-6.806-2.6024.204
Dihydropyridine Derivative 3b-6.718-2.6224.096
Acridinedione Derivative-5.5078-1.83073.6771

Data sourced from computational studies on dihydropyridine and related derivatives. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It helps in identifying the electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic reactions, respectively. ekb.egmdpi.com The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue represents areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.demdpi.com

MEP analysis of dihydropyridine derivatives has been used to predict their chemical reactivity. ekb.egmdpi.com The negative potential is often located around electronegative atoms like oxygen and nitrogen, while the positive potential is found near hydrogen atoms. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding intramolecular interactions and stability. ias.ac.indoi.org The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. doi.org

NBO analysis of dihydropyridine derivatives has been used to investigate hyperconjugative interactions and the transfer of electron density. ias.ac.in For instance, studies have shown significant delocalization from the lone pairs of nitrogen and oxygen atoms to antibonding orbitals of adjacent bonds. ias.ac.indoi.org This analysis also helps in understanding the charge distribution within the molecule. mdpi.comresearchgate.net

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) O (water)σ* (N-H)14.75

Data from a study on a 1,4-dihydropyridine derivative, illustrating the strength of intermolecular hydrogen bonding. doi.org

Reactivity Descriptors and Indices (e.g., Chemical Hardness, Global Softness, Chemical Electrophilicity, Fukui Functions)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. mdpi.comnih.gov These include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron transfer.

Chemical Electrophilicity (ω): An index that quantifies the electrophilic character of a molecule. It is calculated as μ² / (2η), where μ is the chemical potential.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

These descriptors have been calculated for various dihydropyridine derivatives to characterize their chemical reactivity. nih.goviucr.org For example, a high value of chemical hardness suggests high stability. iucr.org

ParameterValue (eV)
Chemical Potential-3.6692
Chemical Hardness2.0174
Chemical Softness0.2478
Electrophilicity Index3.3429

Data for a hexahydroacridine-dione derivative, which contains a dihydropyridine ring. iucr.org

Analysis of Substitution Effects on Electronic Properties and Atomic Charge Distribution

The electronic properties and reactivity of the this compound system are significantly influenced by the nature and position of substituents on both the dihydropyridine and the phenyl rings. researchgate.net

Computational studies have shown that substituents can alter the charge distribution within the molecule. researchgate.neteurjchem.com For instance, both methyl and phenyl substituents have been found to decrease the atomic charge at the site of substitution. researchgate.neteurjchem.com In many cases, substitution leads to an increase in the dipole moment of the molecule. researchgate.neteurjchem.com

The effect of substituents on the photophysical and photochemical properties of 4-aryl-1,4-dihydropyridines has also been investigated. The presence of electron-donating groups on the 4-aryl moiety can modify the luminescence lifetimes and decrease the photodecomposition quantum yields. Conversely, electron-withdrawing substituents can affect the photodegradation quantum yield, with the effect being dependent on the polarity of the medium. The position of a substituent, such as a nitro group on the phenyl ring, can also influence the electrochemical properties and photostability of the compound.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the theoretical prediction of various spectroscopic properties of this compound systems and their derivatives. These theoretical calculations are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding how structural modifications influence spectroscopic behavior. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for these predictions. semanticscholar.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound derivatives. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for such predictions. researchgate.net For instance, studies on various 1,4-dihydropyridine derivatives have shown a good correlation between experimentally obtained NMR data and theoretically calculated values. researchgate.nettandfonline.com In one study, the B3LYP/6-311+G(d,p) level of theory was used to predict the chemical shifts of a dihydropyridine derivative, demonstrating the utility of this approach. researchgate.net The chemical shift of the NH proton is particularly sensitive to intramolecular hydrogen bonding, a feature that can be effectively modeled. nih.gov Theoretical predictions can also aid in the analysis of complex NMR spectra, such as those exhibiting diastereotopic protons. nih.gov

Below is a representative table showcasing theoretically predicted ¹H NMR chemical shifts for a model 4-phenyl-1,4-dihydropyridine derivative compared with experimental values. tandfonline.com

ProtonExperimental Chemical Shift (ppm)Simulated Chemical Shift (ppm)
Aromatic Protons7.8 - 9.57.8 - 9.7
NH7.546.12

Vibrational (Infrared and Raman) Spectroscopy:

Theoretical calculations of vibrational frequencies are instrumental in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. nih.gov These calculations can help to identify characteristic vibrational modes, such as C=O, N-H, and C=C stretching frequencies, and to understand how these are affected by the molecular environment and intermolecular interactions. researchgate.netresearchgate.net For a molecule to be IR active, a change in the dipole moment must occur during the vibration. libretexts.orgshu.ac.uk

DFT methods, such as B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), are commonly used to compute vibrational spectra. acs.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. acs.org For example, a study on 1,4-dihydropyridine derivatives utilized the DFT/B3LYP method for vibrational analysis. nih.gov

The following table provides a comparison of experimental and theoretically calculated vibrational frequencies for key functional groups in a representative dihydropyridine derivative.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch33503345
C=O Stretch16901685
C=C Stretch16501645
C-N Stretch12201215

Electronic (UV-Vis) Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.org It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. researchgate.net These calculations can elucidate the nature of electronic transitions, often identifying them as promotions of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other molecular orbitals. researchgate.net

For instance, TD-DFT calculations have been used to explain the electronic spectra of various dihydropyridine derivatives, showing good agreement with experimental data, particularly for the long-wavelength absorption bands. researchgate.netresearchgate.net The choice of functional and basis set can influence the accuracy of the predictions. The ZINDO method has also been employed for calculating electronic spectra. researchgate.net

A representative table comparing experimental and theoretically predicted UV-Vis absorption maxima is presented below.

SolventExperimental λmax (nm)Calculated λmax (nm)
Ethanol230, 355235, 360
Dichloromethane232, 358238, 363
Acetonitrile228, 353233, 358

Conclusion

4-Phenyl-2,3-dihydropyridine, while a less-explored member of the dihydropyridine (B1217469) family, holds significant potential as a versatile synthetic intermediate. Its unique reactivity, stemming from the 2,3-diene system and the influence of the 4-phenyl substituent, opens avenues for the construction of complex nitrogen-containing heterocycles. As synthetic methodologies for 2,3-dihydropyridines continue to advance, the exploration of the chemical space around this compound and its derivatives is poised to yield new discoveries in medicinal chemistry and materials science.

Molecular Recognition and Structure Interaction Relationship Studies of Dihydropyridine Scaffolds

In Silico Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This technique is instrumental in modern drug discovery for screening virtual libraries, proposing binding hypotheses, and understanding structure-activity relationships (SAR) before undertaking costly and time-consuming synthesis.

Molecular docking studies have been extensively applied to derivatives of the dihydropyridine (B1217469) scaffold to predict their binding conformations within the active sites of various biological targets. For compounds featuring the 4-phenyl-2,3-dihydropyridine core, a common binding motif involves the insertion of the 4-phenyl substituent into a well-defined hydrophobic pocket within the receptor's binding site [31, 32]. This orientation is energetically favorable and often serves as the primary anchor for the molecule.

A significant outcome of molecular docking is the identification of specific amino acid residues that form crucial contacts with the ligand. These key interactions stabilize the protein-ligand complex and are responsible for binding affinity and selectivity. Docking simulations of 4-phenyl-dihydropyridine analogs into various enzymes and receptors have consistently highlighted the importance of both hydrophobic and polar residues.

For example, in the active site of InhA, the 4-phenyl group of the ligand is often found to engage in hydrophobic and pi-stacking interactions with aromatic residues such as Tyrosine (e.g., Tyr158) and Phenylalanine (e.g., Phe149) . Simultaneously, the dihydropyridine core may interact with other residues. For L-type calcium channels, key interactions have been predicted with residues like Tyrosine and Threonine within the channel pore, forming a network of contacts that stabilize the bound state . The identification of these residues is critical, as they can be targeted for mutation in validation studies or considered during the design of new analogs with improved binding properties.

The stability of a ligand-receptor complex is governed by a combination of non-covalent interactions. Docking analyses provide detailed maps of these forces. For this compound derivatives, the key interactions include:

Hydrogen Bonds: The nitrogen atom (N1) of the dihydropyridine ring can act as a hydrogen bond acceptor or, if protonated or bearing a hydrogen substituent, as a donor. This interaction is frequently observed with polar amino acid side chains (e.g., Serine, Threonine) or the peptide backbone, providing significant directional stabilization .

Van der Waals and Hydrophobic Interactions: These are the most prevalent interactions for the dihydropyridine scaffold. The lipophilic character of the 4-phenyl ring and the hydrocarbon backbone of the dihydropyridine ring leads to extensive van der Waals contacts with nonpolar residues like Leucine, Valine, Isoleucine, and Alanine within the binding pocket .

Pi-Interactions: The aromatic 4-phenyl substituent is ideally suited for engaging in pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. These interactions contribute substantially to the binding affinity by aligning the electron-rich aromatic systems .

The following table summarizes representative interactions identified through docking studies for dihydropyridine derivatives.

Biological TargetKey Interacting Amino Acid ResiduesType of InteractionReference
InhA (M. tuberculosis)Tyr158, Phe149Pi-Pi Stacking, Hydrophobic
InhA (M. tuberculosis)Met199, Ile215Van der Waals, Hydrophobic
L-Type Calcium ChannelTyr1463, Thr1464Hydrogen Bonding, Hydrophobic
EGFR KinaseLeu718, Val726Hydrophobic

Identification of Key Amino Acid Residues Involved in Ligand Binding

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Protein-Ligand Complex Stability

While molecular docking provides a valuable static snapshot of the binding pose, it does not account for the inherent flexibility of the protein or the ligand. Molecular dynamics (MD) simulations address this limitation by simulating the atomic movements of the system over time, typically on the nanosecond to microsecond scale.

Bioisosteric Design Strategies and their Impact on Molecular Interactions at the Receptor Level

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological properties without drastically changing its fundamental structure. In the context of the dihydropyridine scaffold, this involves strategically replacing atoms or functional groups to enhance binding affinity, selectivity, or metabolic stability.

Computational studies have been crucial in predicting the impact of bioisosteric modifications on molecular interactions at the receptor level. Strategic changes to the 4-phenyl-dihydropyridine scaffold can profoundly influence binding.

Modifications to the 4-Phenyl Ring: The electronic properties of the 4-phenyl ring can be tuned by introducing substituents. Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can alter the strength of pi-stacking interactions and introduce new potential hydrogen bonding sites [32, 33]. For example, a nitro group can act as a hydrogen bond acceptor, potentially forming a new stabilizing interaction with a suitable donor residue in the active site.

Modifications at Other Ring Positions: The introduction or modification of substituents at positions C2, C3, C5, and C6 of the dihydropyridine ring can modulate steric and electronic properties. Ester groups at C3 and C5, common in classical 1,4-dihydropyridines, are critical for interactions in calcium channels. Modifying these groups can alter the binding profile [12, 18]. In 2,3-dihydropyridine (B14468823) scaffolds, substituents at C2 can influence the planarity and hydrophobic character of the molecule, thereby affecting its fit within the binding pocket .

The following table details examples of strategic modifications and their predicted impact on molecular interactions.

Structural ModificationPositionPredicted Impact on Molecular InteractionsReference
Addition of -NO₂ group4-Phenyl RingEnhances electron-deficient nature of the phenyl ring, potentially strengthening pi-stacking; introduces a new hydrogen bond acceptor site.
Addition of -OCH₃ group4-Phenyl RingActs as a hydrogen bond acceptor; increases electron density of the phenyl ring, modulating pi-interactions.
Replacement of Phenyl with ThienylC4 PositionAlters aromatic interactions (pi-pi vs. pi-sulfur); changes steric profile and potential for hydrogen bonding.
Modification of Ester GroupsC3/C5 Positions (on 1,4-DHP)Changes hydrogen bonding capacity and steric bulk, directly impacting affinity for targets like calcium channels.
Replacement of Dihydropyridine with TetrahydropyrimidineCore ScaffoldAlters ring pucker and hydrogen bond donor/acceptor patterns, while aiming to preserve key substituent orientations.[34, 37]

Systematic Structure-Interaction Relationship (SAR) Analyses Focusing on Molecular Recognition

Systematic Structure-Interaction Relationship (SAR) analyses are fundamental in medicinal chemistry for understanding how the structural features of a molecule, such as the dihydropyridine scaffold, influence its interaction with biological targets. mdpi.comsemanticscholar.org These studies involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified to probe the key interactions that govern molecular recognition and biological activity. For dihydropyridine derivatives, SAR studies have been instrumental in elucidating the structural requirements for their diverse pharmacological effects.

The core 1,4-dihydropyridine (B1200194) (1,4-DHP) ring is a privileged structure in drug discovery, known for its ability to interact with various biological targets. rsc.orgdovepress.com Key structural elements of the dihydropyridine scaffold that are typically varied in SAR studies include:

The C4-substituent: The nature of the substituent at the C4 position of the dihydropyridine ring is a critical determinant of activity. For instance, in the context of L-type calcium channel blockers, an aryl ring at this position is often essential for potent antagonism. mdpi.com The substitution pattern on this aryl ring (ortho, meta, para) can significantly impact potency and selectivity, suggesting that electronic and steric factors play a crucial role in the interaction with the receptor. ucsf.eduresearchgate.net For example, some studies have shown that ortho and para-substituted compounds are more potent than their meta-substituted counterparts. ucsf.edu

The C3 and C5 substituents: The ester groups commonly found at the C3 and C5 positions are also important for molecular recognition. Variations in the ester chain length and functionality can modulate the molecule's pharmacokinetic and pharmacodynamic properties. ucsf.edu For instance, unsymmetrical substitution at C3 and C5 can introduce chirality at the C4 position, leading to enantiomers with different or even opposing biological activities. mdpi.com

The C2 and C6 substituents: Small alkyl groups, such as methyl groups, at the C2 and C6 positions are generally favored for optimal activity in many dihydropyridine-based compounds. rsc.org Replacing these with bulkier groups can lead to a decrease in activity due to steric hindrance. rsc.org

The N1-substituent: The hydrogen atom at the N1 position is considered an indispensable structural feature for many dihydropyridine activities. nih.gov

A study on b-annulated 1,4-dihydropyridines as inhibitors of TGFβ signaling highlighted the importance of the 4-phenyl substitution for activity. nih.gov The study found that a large substituent at the 4'-position of the phenyl ring was necessary for potent inhibition, indicating the presence of significant hydrophobic interactions in this region of the binding pocket. nih.gov Furthermore, the stereochemistry at the C4 position was a crucial determinant of potency, a common feature in the pharmacology of 1,4-DHPs. nih.gov

In another example, SAR studies of dihydropyridones as androgen receptor modulators involved modifications at the C2 and C3 positions, as well as the N1 position. nih.gov These studies led to the identification of potent antiandrogens and provided insights into the structural requirements for antagonism. nih.gov

The table below summarizes the general SAR findings for dihydropyridine scaffolds based on various studies.

Molecular PositionGeneral SAR Observations
C4-Aryl Ring Essential for activity in many classes. Substitution pattern (ortho, meta, para) influences potency and selectivity. mdpi.comucsf.edunih.gov
C3 and C5 Esters Modulate pharmacokinetic and pharmacodynamic properties. Unsymmetrical esters can lead to stereoselective activity. mdpi.comnih.gov
C2 and C6 Alkyl Groups Small alkyl groups are generally preferred. Bulky groups can decrease activity due to steric hindrance. rsc.org
N1 Position The NH group is often crucial for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Molecular Interaction Prediction

Derivation of Relationships Between Molecular Descriptors and Predicted Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating various molecular descriptors with the observed activity. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For dihydropyridine scaffolds, QSAR models have been developed to predict their activity as calcium channel blockers and other therapeutic agents. nih.govnih.govdergipark.org.tr

The process of developing a QSAR model typically involves:

Data Set Selection: A set of dihydropyridine derivatives with known biological activities is chosen. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. mdpi.com These can be derived from the 2D structure or calculated after 3D optimization using quantum chemical methods. nih.govresearchgate.net

Variable Selection: Statistical methods like multiple linear regression (MLR), genetic algorithms (GA), or principal component analysis (PCA) are used to select the most relevant descriptors that correlate with the biological activity. nih.govnih.gov

Model Generation and Validation: A mathematical model is built using the selected descriptors. ijnrd.org The predictive power of the model is then rigorously validated using internal (cross-validation) and external test sets of compounds not used in the model generation. nih.gov

A study on 4-imidazolyl-1,4-dihydropyridines used a variety of descriptors, including electrotopological, structural, and thermodynamic, to develop a QSAR model for L-type calcium channel blocking activity. nih.gov The resulting MLR model demonstrated satisfactory predictive ability, suggesting its utility in designing new dihydropyridine derivatives. nih.gov

The table below illustrates the types of molecular descriptors often used in QSAR studies of dihydropyridines.

Descriptor TypeExamplesRelevance to Interaction Profile
Electronic Hammett constants (σ), Dipole moment, Atomic chargesDescribes the electronic distribution and potential for electrostatic and hydrogen bonding interactions. researchgate.net
Steric Molar refractivity (MR), Taft steric parameters (Es), Molecular volumeRelates to the size and shape of the molecule and its ability to fit into a binding site. researchgate.net
Hydrophobic Partition coefficient (logP), Hydrophobic substituent constants (π)Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. researchgate.net
Topological Connectivity indices, Shape indicesEncodes information about the branching and overall topology of the molecule.
Quantum Chemical HOMO/LUMO energies, Mulliken chargesProvides detailed electronic and structural information derived from quantum mechanical calculations. nih.gov

Computational Prediction of Binding Efficiency

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting the binding efficiency and interaction modes of ligands like dihydropyridine derivatives with their target receptors. japsonline.comarcjournals.orgmdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arcjournals.org The process involves:

Preparation of Receptor and Ligand: The 3D structures of the receptor (e.g., a calcium channel) and the dihydropyridine ligand are prepared. This includes adding hydrogen atoms and assigning charges. arcjournals.org

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose. japsonline.com

Analysis of Results: The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding. mdpi.com

Molecular docking studies on newly designed 1,4-dihydropyridine derivatives as potential calcium channel blockers have shown favorable binding energies, in some cases lower (i.e., better) than existing drugs like amlodipine (B1666008) and nifedipine. japsonline.com For instance, one study reported binding energies ranging from -6.86 to -10.05 kcal/mol. japsonline.com

Molecular Dynamics (MD) Simulations can be used to refine the docked poses and provide a more dynamic picture of the ligand-receptor complex. MD simulations calculate the trajectory of atoms and molecules over time, allowing for the assessment of the stability of the complex and the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). japsonline.com

The table below presents hypothetical binding energy data from a computational study of dihydropyridine derivatives.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound (Parent)-7.5Tyr, Phe, Met
Derivative A (4-Cl-Phenyl)-8.2Tyr, Phe, Met, Ser
Derivative B (3-NO2-Phenyl)-7.9Tyr, Phe, Asp
Derivative C (4-OCH3-Phenyl)-8.5Tyr, Phe, Met, Asn

Application of Dihydropyridine Scaffolds in Molecular Sensing and Fluorophore Design

The unique photophysical properties of certain dihydropyridine scaffolds have led to their application in the development of molecular sensors and fluorophores. acs.orgrsc.orgnih.gov These applications often leverage the intramolecular charge transfer (ICT) characteristics of push-pull systems within the dihydropyridine structure. acs.org

A study reported the design and synthesis of new 1,2-dihydropyridine (1,2-DHP)-based fluorophores. acs.orgnih.govresearchgate.net These compounds exhibited absorption maxima between 396 and 448 nm and emission in the 500-600 nm range, with significant Stokes shifts. acs.org The nature and position of substituents on the 1,2-DHP moiety were found to be crucial for tuning their photophysical properties. acs.org For example, the introduction of an N-benzylideneamine appendage resulted in a notable bathochromic shift in both absorption and emission spectra. acs.org

Some of these 1,2-DHP derivatives were successfully used as fluorescent probes for selective mitochondrial staining in HeLa cells. acs.orgnih.govresearchgate.net The cationic nature of the dihydropyridine ring, arising from the push-pull system, is thought to facilitate its accumulation in the negatively charged mitochondria. acs.org

Furthermore, dihydropyridine-based fluorophores have been designed for detecting specific analytes. For instance, a dihydropyridine-based fluorescent probe was developed for the detection of nitric oxide. rsc.org Another application involves the use of dihydropyridine fluorophores for the specific detection of human antibodies to double-stranded DNA.

The solid-state emission and aggregation-induced emission (AIE) properties of some N-substituted 1,4-dihydropyridine derivatives have also been explored. nih.gov These properties, influenced by the substituents on the DHP nitrogen and at the C4 position, have been utilized for the detection of volatile organic compounds (VOCs). nih.gov

The table below summarizes the photophysical properties and applications of some representative dihydropyridine-based fluorophores.

Dihydropyridine Scaffoldλabs (nm)λem (nm)Stokes Shift (cm-1)ApplicationReference
1,2-DHP derivative 1g4586115467Mitochondrial staining acs.orgresearchgate.net
1,2-DHP derivative 1h4526105730Probe for protein tyrosine phosphatases acs.orgnih.govresearchgate.net
1,4-DHP-based probeN/AN/AN/ANitric oxide detection rsc.org
N-substituted 1,4-DHPN/AN/AN/AVOC detection (p-xylene) nih.gov

Synthetic Utility and Chemical Transformations of 4 Phenyl 2,3 Dihydropyridines As Building Blocks

Conversion to Saturated and Partially Saturated Nitrogen Heterocycles

The dihydropyridine (B1217469) core can be readily converted to more saturated ring systems, which are prevalent in numerous natural products and pharmaceutically active compounds.

The reduction of the 4-phenyl-2,3-dihydropyridine skeleton is a fundamental transformation that leads to the formation of piperidines and tetrahydropyridines, two of the most ubiquitous nitrogen heterocycles in medicinal chemistry. liv.ac.uk The choice of reducing agent and reaction conditions dictates the degree of saturation achieved.

Catalytic hydrogenation is a common method for the complete reduction of the dihydropyridine ring to a piperidine. Various heterogeneous catalysts, including platinum oxide, Raney nickel, and palladium on carbon, have been employed, often requiring high pressure and temperature. liv.ac.uk Homogeneous catalysts, such as certain rhodium and iridium complexes, can also effect this transformation, sometimes under milder conditions. liv.ac.uk

For the partial reduction to tetrahydropyridines, more selective methods are required. Transfer hydrogenation using reagents like formic acid in the presence of a tertiary amine and a rhodium catalyst has proven effective for the chemoselective reduction of pyridinium (B92312) salts to 1,2,3,6-tetrahydropyridines. liv.ac.ukresearchgate.net This method's selectivity is often dependent on the substitution pattern of the pyridine (B92270) ring. liv.ac.uk For instance, the reduction of a 4-phenylpyridinium salt with azeotropic formic acid/triethylamine and a rhodium catalyst can yield the corresponding N-substituted 1,2,3,6-tetrahydropyridine. liv.ac.uk The mechanism is believed to involve a 1,2-hydride addition to form a 1,2-dihydropyridine intermediate, which then isomerizes and undergoes another 1,2-addition. liv.ac.uk

Recent advancements have focused on asymmetric reductions to access enantiomerically enriched piperidines and tetrahydropyridines. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with arylboronic acids have emerged as a powerful tool for synthesizing chiral 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov

Table 1: Selected Methods for the Reduction of Phenyl-Substituted Pyridine Derivatives

Starting MaterialReagent and ConditionsProductReference
4-Phenylpyridinium saltHCOOH-Et3N, [Cp*RhCl2]2, Iodide anion, 40°CN-Substituted 4-phenyl-1,2,3,6-tetrahydropyridine liv.ac.uk
Phenyl pyridine-1(2H)-carboxylateArylboronic acid, Rh-catalyst3-Aryl-tetrahydropyridine nih.gov
Pyridinium saltsHantzsch ester, Chiral phosphoric acidChiral piperidines liverpool.ac.uk

Aromatization to Pyridine Derivatives

The oxidation of 4-phenyl-2,3-dihydropyridines to their corresponding pyridine derivatives is a synthetically important transformation, as pyridines are core structures in numerous pharmaceuticals and agrochemicals. tandfonline.comnih.gov This process, often referred to as aromatization, can be achieved using a wide variety of oxidizing agents and conditions.

Classical methods often employ strong oxidants. However, milder and more environmentally friendly procedures have been developed. One such method involves the use of hydrogen peroxide in the presence of a nano-Fe2O3 catalyst at room temperature, providing an efficient and high-yielding route to pyridine derivatives. orientjchem.org Another mild system utilizes trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane promoted by ammonium (B1175870) bromide and acetic acid in a water/acetonitrile mixture. tandfonline.com This method is effective for a range of 1,4-dihydropyridines with both electron-donating and electron-withdrawing substituents on the phenyl ring. tandfonline.com

The choice of oxidant can sometimes be influenced by the substitution pattern of the dihydropyridine. For instance, in the context of Hantzsch dihydropyridine synthesis, heterocycles bearing an aryl group at the 4-position consistently undergo dehydrogenation to the corresponding pyridine. nih.gov Microwave-assisted oxidation has also emerged as a rapid and efficient method for the aromatization of 1,4-dihydropyridines. nih.gov

Table 2: Reagents for the Aromatization of Dihydropyridines

Oxidizing SystemSubstrate ScopeConditionsReference
Nano-Fe2O3 / H2O21,4-DihydropyridinesAcetonitrile, Room Temperature orientjchem.org
DMSO / Conc. HNO3Dihydropyridine derivativesWater bath, 2-3 hours wum.edu.pk
trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane / NH4Br / HOAc1,4-DihydropyridinesWater/MeCN, Room Temperature tandfonline.com

Use in the Construction of Fused and Polycyclic Heterocyclic Systems

The this compound framework is a valuable starting point for the synthesis of more complex fused and polycyclic heterocyclic systems. These intricate structures are of significant interest due to their presence in biologically active natural products and their potential applications in materials science.

One common strategy involves the annulation of an additional ring onto the dihydropyridine core. For example, 2-amino-4-phenyl-1,4-dihydropyridine-3,5-dicarbonitrile derivatives can be used to construct fused systems like pyrazolopyranopyrimidines and dipyrazolopyrans. nih.gov These compounds have been investigated for their potential as enzyme inhibitors. nih.gov

Another approach utilizes the reactivity of functional groups appended to the dihydropyridine ring. For instance, a 3-amino-thieno[2,3-b]pyridine derivative can undergo cyclocondensation reactions to afford new heterocycles containing the thieno[2,3-b]pyridine (B153569) moiety. researchgate.net Similarly, multicomponent reactions involving dimedone, an aromatic aldehyde like benzaldehyde, malononitrile, and ammonium acetate (B1210297) can lead to the formation of fused dihydropyridines such as 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. sapub.org

The versatility of the dihydropyridine scaffold allows for the synthesis of a diverse range of fused heterocycles through carefully designed reaction sequences.

Precursor for Dihydropyridones and Related Cyclic Enaminones

4-Phenyl-2,3-dihydropyridines can serve as precursors for the synthesis of 2,3-dihydro-4-pyridones and related cyclic enaminones. These structures are important pharmacophores and versatile synthetic intermediates. researchgate.netresearchgate.net

The conversion often involves the hydrolysis of a dihydropyridine derivative. For example, a 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one can be synthesized from the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) and subsequently hydrolyzed under acidic conditions to yield the corresponding carboxamide. researchgate.net Further transformations of these pyridones can lead to a variety of functionalized heterocyclic systems.

Enaminones, which can be considered as vinylogous amides, are stable and versatile building blocks in their own right. researchgate.net They can be prepared through various methods, including the condensation of methyl ketones with dimethylformamide dimethylacetal. beilstein-journals.org The reactivity of enaminones allows for their use in multicomponent reactions to generate substituted dihydropyridines. For instance, an efficient three-component reaction of enaminones, primary amines, and aldehydes provides access to 1,4-dihydropyridines with diverse substitution patterns. beilstein-journals.org

Application in the Synthesis of Specialized Chemical Probes

The unique electronic and structural properties of the dihydropyridine core make it an attractive scaffold for the development of specialized chemical probes, particularly fluorescent probes for molecular imaging.

1,2-Dihydropyridine (1,2-DHP) derivatives have been designed and synthesized as novel fluorophores. acs.orgacs.org These compounds can be prepared through a one-pot, four-component condensation reaction. acs.org The photophysical properties of these 1,2-DHPs can be tuned by altering the substituents on the dihydropyridine ring. Some of these fluorophores exhibit desirable characteristics for biological imaging, such as emission in the longer wavelength region, which is advantageous for minimizing background fluorescence in cellular environments. acs.org

For example, a phosphorylated analogue of a 1,2-DHP fluorophore was synthesized to act as a bioprobe for protein tyrosine phosphatases. The dephosphorylation of this probe by the enzyme resulted in a significant enhancement of fluorescence intensity, allowing for the detection of enzyme activity. acs.org Furthermore, certain 1,2-DHP derivatives have demonstrated selective staining of mitochondria in cancer cell lines, highlighting their potential as organelle-specific imaging agents. acs.org The development of such probes is crucial for studying cellular processes and for diagnostic applications.

Cationic Lipid-like Compounds Utilizing the Dihydropyridine Core

The 1,4-dihydropyridine (B1200194) (1,4-DHP) framework serves as a versatile scaffold for the creation of amphiphilic cationic lipids. These molecules are characterized by a hydrophobic part, typically long alkyl chains, and a hydrophilic cationic head, which allows them to self-assemble into nanoparticles like liposomes and micelles in aqueous environments. mdpi.com The interest in these compounds stems from their potential to act as synthetic vectors for gene delivery, capable of condensing and transporting nucleic acids like plasmid DNA (pDNA) and mRNA into cells. mdpi.comnih.govmdpi.com

The general structure of these amphiphiles consists of a central 4-phenyl-1,4-dihydropyridine ring, with hydrophobic ester groups at the C3 and C5 positions and cationic moieties attached to the C2 and C6 positions.

Synthesis and Structural Modification:

The synthesis of these cationic lipids typically follows a multi-step sequence:

Hantzsch Dihydropyridine Synthesis : The process begins with the classical Hantzsch reaction, where an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., dodecyl acetoacetate), and an ammonia (B1221849) source react to form the core 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. mdpi.commdpi.com The use of long-chain acetoacetates like dodecyl acetoacetate (B1235776) installs the necessary hydrophobic tails. mdpi.com

Bromination : The methyl groups at the C2 and C6 positions of the 1,4-DHP ring are then selectively halogenated, most commonly through bromination using N-bromosuccinimide (NBS) or pyridinium bromide–perbromide. mdpi.commdpi.com This step creates reactive bromomethyl groups, which are precursors for introducing the cationic heads. mdpi.com

Quaternization (Nucleophilic Substitution) : The final step involves the nucleophilic substitution of the bromine atoms with nitrogen-containing heterocycles, such as pyridine or its derivatives. nih.govmdpi.com This quaternization reaction attaches the pyridinium groups, which serve as the cationic heads of the lipid-like molecule. nih.govrsc.org

Researchers have synthesized and studied various derivatives by modifying different parts of the molecule:

Varying Alkyl Chain Length : The length of the alkyl chains at the C3 and C5 ester groups significantly influences the physicochemical properties. mdpi.com Studies have shown that dodecyloxycarbonyl substituents are often optimal for effective gene transfection. mdpi.com

Modifying the Cationic Head : Different pyridine derivatives can be used in the quaternization step to alter the structure and properties of the cationic head, which in turn affects the size and charge of the resulting nanoparticles. mdpi.com

Substitution on the 1,4-DHP Ring : Introducing substituents, such as a benzyl (B1604629) group at the N1 position of the dihydropyridine ring, has been shown to alter the self-assembling properties and the mean molecular area of the amphiphiles in monolayer studies. mdpi.commdpi.com

Research Findings and Nanoparticle Characteristics:

Amphiphilic 1,4-DHP derivatives spontaneously form nano-sized aggregates in aqueous solutions. mdpi.com These nanoparticles are typically characterized using dynamic light scattering (DLS) to determine their size, polydispersity index (PDI), and zeta potential (surface charge).

Particle Size and Stability : Liposomes formed from these compounds generally exhibit average diameters in the range of 60 to 400 nm. mdpi.comrsc.org For example, quaternised pyridinium derivatives based on a difluorotetrahydropyridine scaffold formed liposomes with average particle sizes of 61–199 nm. rsc.org The stability of these nanoparticles can be high, with some preparations showing consistent sizes over several days or even a month. rsc.orgresearchgate.net

Zeta Potential : The nanoparticles consistently possess a positive surface charge, which is crucial for interacting with and condensing negatively charged nucleic acids. Zeta potentials typically range from +26 mV to over +62 mV. rsc.orgresearchgate.net A high positive zeta potential (e.g., > +30 mV) is also indicative of good colloidal stability, as it prevents the aggregation of particles due to electrostatic repulsion. rsc.org

Lipoplex Formation : When mixed with genetic material like mRNA or pDNA, these cationic lipids form complexes known as lipoplexes. The size of these lipoplexes is dependent on the specific structure of the lipid and the charge ratio of the lipid's nitrogen to the nucleic acid's phosphate (B84403) (N/P ratio). mdpi.com Studies have found that lipoplex diameters can range from approximately 140 nm to over 2900 nm, depending on these factors. mdpi.com

The data below summarizes the characteristics of nanoparticles formed from representative 1,4-dihydropyridine-based cationic lipids.

Table 1: Physicochemical Properties of Nanoparticles from Dihydropyridine-Based Cationic Lipids

Compound Type Average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Quaternised Pyridinium-Difluorotetrahydropyridines 61 - 199 0.17 - 0.56 +5.5 to +51.6 rsc.org
N-Unsubstituted 1,4-DHP Amphiphiles 395 - 2570 Not specified Positive mdpi.com
4-(N-dodecylpyridinium)-1,4-DHP Derivatives 124 - 221 0.10 - 0.37 +26.07 to +62.80 researchgate.net

Compound Names Table

Abbreviation / Trivial NameFull Chemical Name
1,4-DHP1,4-Dihydropyridine
NBSN-Bromosuccinimide
pDNAPlasmid Deoxyribonucleic Acid
mRNAMessenger Ribonucleic Acid
DLSDynamic Light Scattering
PDIPolydispersity Index

Q & A

Q. What are the standard synthetic routes for preparing 4-phenyl-2,3-dihydropyridine derivatives, and how are they validated?

  • Methodological Answer : A common approach involves microwave-assisted [2+2] cycloaddition of dimethyl acetylenedicarboxylate (DMAD) with enaminones derived from methyl ketones. For example, 7-phenyl derivatives are synthesized by reacting dimethyl 6-phenylpyridine-3,4-dicarboxylate (4b) at 90°C for 12 hours, yielding 74% product (6b). Validation includes ¹H/¹³C NMR , IR , and EI-HRMS to confirm purity and structure .
  • Key Steps :
  • Enaminone formation from methyl ketones using DMFDMA or Bredereck reagent.
  • Cycloaddition with DMAD under microwave irradiation.
  • Cyclization with hydrazine hydrate to form the dihydropyridine core.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : ¹H/¹³C NMR resolves proton environments and carbon frameworks, while IR identifies carbonyl (C=O) and N-oxide stretches (1650–1750 cm⁻¹). EI-HRMS confirms molecular weight. For example, 7b (90% yield) shows distinct ¹H NMR peaks at δ 7.4–7.6 ppm for aromatic protons and δ 3.2–3.5 ppm for dihydropyridine hydrogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Yields vary significantly (e.g., 20% for 6c vs. 90% for 7b) due to substituent electronic effects and steric hindrance. Optimization strategies:
  • Temperature/Time : Prolonged heating (24 hours) improves cyclization for bulky groups (e.g., cycloalkenyl).
  • Catalysts : Hydrazine hydrate enhances ring closure efficiency.
  • Microwave Assistance : Reduces reaction time (e.g., 7g: 24 hours → 95% yield) .
  • Table 1 : Yield Variation with Substituents
CompoundSubstituentTemp (°C)Time (h)Yield (%)
6bPhenyl901274
6cCyclopentenyl902420
7bPhenyl-N-oxide901290

Q. How do researchers resolve contradictions in spectral data for structurally similar dihydropyridine derivatives?

  • Methodological Answer : Overlapping NMR signals (e.g., diastereotopic hydrogens) are resolved via 2D NMR (COSY, NOESY) . For example, 7-substituted N-oxide derivatives (7b, 7g) show distinct NOE correlations between the phenyl group and dihydropyridine protons, confirming regiochemistry. DFT calculations can predict chemical shifts to validate assignments .

Q. What factors contribute to yield discrepancies in dihydropyridine synthesis, and how are they addressed?

  • Methodological Answer : Discrepancies arise from:
  • Substituent Reactivity : Electron-withdrawing groups (e.g., thiazolyl in 6f) reduce yields (44%) due to steric hindrance.
  • N-Oxide Stability : N-Oxides (7b, 7g) show higher yields (90–95%) due to stabilized intermediates.
    Mitigation: Use HPLC monitoring to track reaction progress and adjust stoichiometry .

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves (EN374 standard), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Segregate organic waste for incineration to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.